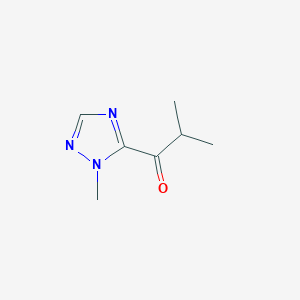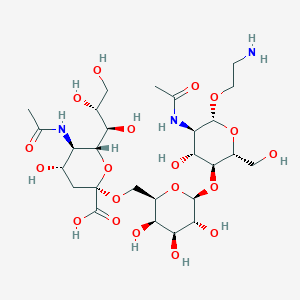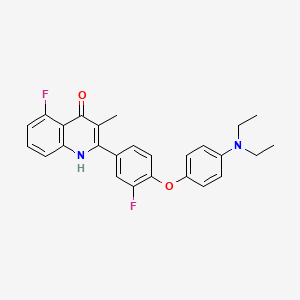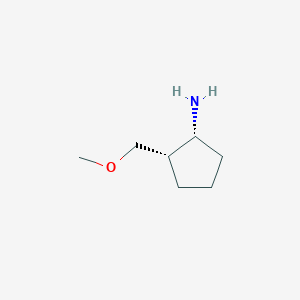
4-甲氧基-1H-吲哚-3-腈
描述
4-Methoxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒剂
4-甲氧基-1H-吲哚-3-腈衍生物因其抗病毒特性而受到研究。这些化合物已显示出对多种病毒具有抑制活性,包括甲型流感病毒和柯萨奇病毒 B4。 例如,某些衍生物已显示出作为抗病毒剂的显着选择性和效力,IC50 值表明它们在抑制病毒复制方面的有效性 .
抗炎应用
吲哚核是 4-甲氧基-1H-吲哚-3-腈结构的一部分,已知具有抗炎特性。 这使其衍生物成为开发用于治疗各种炎症性疾病的新型抗炎药物的潜在候选药物 .
抗癌研究
包括 4-甲氧基-1H-吲哚-3-腈在内的吲哚衍生物正在被探索其抗癌活性。 它们被发现有效地靶向各种癌细胞系,为开发新型抗癌疗法提供了途径 .
多组分反应 (MCR)
4-甲氧基-1H-吲哚-3-腈是多组分反应中的一种有效前体,多组分反应是药物化学中使用的可持续合成策略。 这些反应对于创造可作为药物活性化合物的复杂分子非常有价值 .
糖原合酶激酶 3β (GSK-3) 抑制剂
该化合物用于合成 GSK-3 抑制剂,GSK-3 是一种参与许多细胞过程的酶。 GSK-3 抑制剂在治疗阿尔茨海默病和双相情感障碍等神经退行性疾病方面具有治疗潜力 .
HIV-1 整合酶抑制剂
4-甲氧基-1H-吲哚-3-腈的衍生物正在被研究作为 HIV-1 整合酶的抑制剂,HIV-1 整合酶是 HIV 病毒复制的关键酶。 这些抑制剂对于开发治疗 HIV/AIDS 的新型抗逆转录病毒药物至关重要 .
作用机制
Target of Action
4-Methoxy-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
4-Methoxy-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to exhibit inhibitory activity against certain enzymes involved in viral replication . Additionally, this compound can bind to multiple receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Methoxy-1H-indole-3-carbonitrile on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxic effects against various human cancer cell lines . This compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cell survival and growth .
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-indole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methoxy-1H-indole-3-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have shown varying degrees of stability under different experimental conditions . Over time, this compound may undergo degradation, leading to changes in its biological activity and efficacy . Long-term studies have also revealed potential effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-indole-3-carbonitrile at different dosages have been investigated in animal models. These studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxicity at high concentrations, affecting cell viability and function . Threshold effects have also been observed, indicating specific dosage ranges where the compound exerts its optimal biological activity .
Metabolic Pathways
4-Methoxy-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 4-Methoxy-1H-indole-3-carbonitrile within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to accumulate in certain tissues, affecting their localization and concentration . These factors can influence the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-indole-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been observed to localize in the nucleus, cytoplasm, and other subcellular structures, influencing their interactions with biomolecules and cellular processes .
属性
IUPAC Name |
4-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKEAUKMZGVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652996 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-79-4 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)


![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)



![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)



